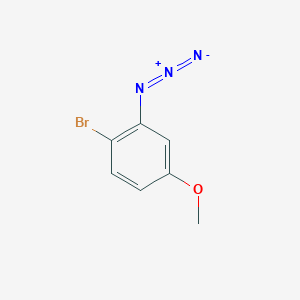

2-叠氮基-1-溴-4-甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

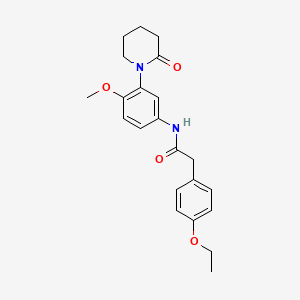

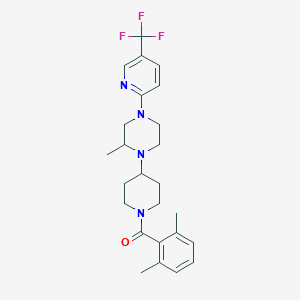

“2-Azido-1-bromo-4-methoxybenzene” is a chemical compound with unique physical and chemical properties. It is a derivative of benzene, which is a simple aromatic ring (benzene) with three substituents: an azido group (N3), a bromo group (Br), and a methoxy group (OCH3) attached to it .

Synthesis Analysis

The synthesis of “2-Azido-1-bromo-4-methoxybenzene” could potentially involve the use of organic azides in various applications such as their intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions . The synthesis of various heterocycles from organic azides has been reported in recent papers .Molecular Structure Analysis

The molecular structure of “2-Azido-1-bromo-4-methoxybenzene” can be represented by the formula C7H6BrN3O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “2-Azido-1-bromo-4-methoxybenzene” could potentially involve various synthetic tools of heterocycles from the corresponding organic azides by one-pot domino reaction . The utility of the chosen catalysts in the chemoselectivity favoring C−H and C-N bonds has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azido-1-bromo-4-methoxybenzene” include a molecular weight of 228. More detailed properties like melting point, boiling point, and density are not available in the search results.科学研究应用

Synthesis of Various Heterocycles

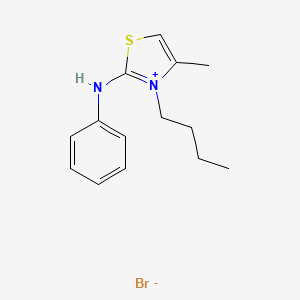

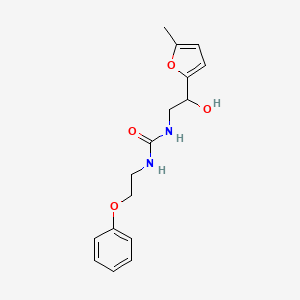

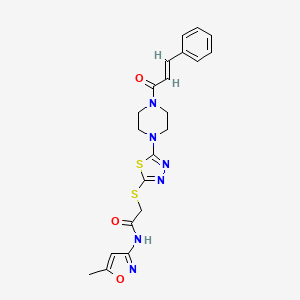

Organic azides, such as 2-Azido-1-bromo-4-methoxybenzene, have been used in the synthesis of various heterocycles . These include five-membered ring structures with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole, isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Intermolecular or Intramolecular Reactions

Organic azides can undergo intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

One-Pot Domino Reaction

Organic azides can be used in one-pot domino reactions to synthesize various heterocycles . This process involves the use of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .

Ugi Four-Component Reaction

The Ugi four-component reaction is a one-pot procedure that can be used with organic azides . This reaction involves the nucleophilic addition, such as Aza-Michael addition .

Cycloaddition Reactions

Organic azides can participate in cycloaddition reactions, such as [3+2] cycloaddition . This process involves the mixed addition/cyclization/oxygen .

Insertion Reaction of C-H Amination

Organic azides can be used in the insertion reaction of C-H amination . This process involves the transformation of a carbon-hydrogen bond into a carbon-nitrogen bond .

作用机制

The mechanism of action of “2-Azido-1-bromo-4-methoxybenzene” could potentially involve a third mechanism for nucleophilic substitution . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

安全和危害

While specific safety data for “2-Azido-1-bromo-4-methoxybenzene” is not available, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend keeping the product and empty container away from heat and sources of ignition . It’s also advised to use protective equipment and precautions for firefighters .

未来方向

The future directions of “2-Azido-1-bromo-4-methoxybenzene” could potentially involve further exploration of the various applications of organic azides in the synthesis of various heterocycles . This includes the development of methods describing the synthesis of various heterocycles from organic azides .

属性

IUPAC Name |

2-azido-1-bromo-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-12-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNJRYFICHDIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1-bromo-4-methoxybenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2681133.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2681139.png)

![3-Butyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2681140.png)

![6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2681142.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2681150.png)

![1-Methyl-3-(phenylmethoxycarbonylamino)pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2681153.png)